molecular formula C8H13ClO2 B8382918 3-Chloro-5,5-dimethyl-2,4-hexanedione

3-Chloro-5,5-dimethyl-2,4-hexanedione

Cat. No.: B8382918
M. Wt: 176.64 g/mol
InChI Key: ZDIVJEIZOFVBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5,5-dimethyl-2,4-hexanedione is a useful research compound. Its molecular formula is C8H13ClO2 and its molecular weight is 176.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

3-chloro-5,5-dimethylhexane-2,4-dione

InChI

InChI=1S/C8H13ClO2/c1-5(10)6(9)7(11)8(2,3)4/h6H,1-4H3

InChI Key

ZDIVJEIZOFVBOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C(C)(C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chlorotrimethylsilane (26.8 ml, 0.21 mol) was added dropwise to a stirred pale yellow solution of tetrabutylammonium bromide (1.139, 3.50 mmol) in dry acetonitrile (100 ml) at room temperature under nitrogen. The resulting solution was cooled in ice and 5,5-dimethylhexane-2,4-dione (10.0 g, 70.4 mmol) and then dry dimethylsulphoxide (14.7 ml, 0.21 mol) were added dropwise over 5 minutes producing a yellow solution which was allowed to warm slowly to room temperature with stirring over 3 hours. The mixture was diluted with water (1000 ml) and stirred for 10 min and then extracted with ether (1×500 ml, 2×250 ml). The combined ether layers were dried over magnesium sulphate, filtered and concentrated under reduced pressure to leave a yellow oil. The crude product was purified by distillation under reduced pressure to provide the title compound (10.0 g) as a pale yellow oil, b.p. 220-225° C./60 mmHg.
Quantity
26.8 mL
Type
reactant
Reaction Step One
Quantity
3.5 mmol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
14.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

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